4-(1-Methoxycyclobutyl)benzoic acid
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Overview
Description
4-(1-Methoxycyclobutyl)benzoic acid is an organic compound characterized by a benzoic acid moiety attached to a methoxycyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxycyclobutyl)benzoic acid typically involves the reaction of cyclobutyl derivatives with benzoic acid precursors under specific conditions. One common method involves the use of sodium methylate and o-chloro benzonitrile, followed by a series of reactions involving hydrochloric acid and other reagents to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in autoclaves, where precise control of temperature and pressure is maintained to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methoxycyclobutyl)benzoic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for oxidation reactions involving this compound.
Substitution: Reagents such as thionyl chloride and potassium tert-butoxide are used in substitution reactions to modify the benzoic acid moiety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoic acid compounds .
Scientific Research Applications
4-(1-Methoxycyclobutyl)benzoic acid has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Methoxycyclobutyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting microbial cell membranes and inhibiting essential enzymes. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic Acid: Similar in structure but lacks the cyclobutyl group.
4-(1-Methoxycyclopropyl)benzoic Acid: Similar but with a cyclopropyl group instead of a cyclobutyl group.
4-(1-Methoxycyclohexyl)benzoic Acid: Similar but with a cyclohexyl group instead of a cyclobutyl group
Uniqueness
4-(1-Methoxycyclobutyl)benzoic acid is unique due to the presence of the methoxycyclobutyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(1-methoxycyclobutyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(7-2-8-12)10-5-3-9(4-6-10)11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQXSCBTFPORDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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